Home > Products > Screening Compounds P73234 > Metethoheptazine
Metethoheptazine - 509-84-2

Metethoheptazine

Catalog Number: EVT-370892
CAS Number: 509-84-2
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Metethoheptazine is a synthetic compound belonging to the class of phenothiazines, which are primarily used in the treatment of psychiatric disorders. This compound is characterized by its unique chemical structure and pharmacological properties, making it a subject of interest in both medicinal chemistry and pharmacology. It has been studied for its potential therapeutic applications, particularly in the field of mental health.

Source

Metethoheptazine is synthesized in laboratory settings, typically through methods involving the modification of existing phenothiazine derivatives. The compound's development is rooted in the need for effective treatments for various psychiatric conditions, including schizophrenia and bipolar disorder.

Classification

Metethoheptazine is classified as an antipsychotic agent. It acts primarily as a dopamine antagonist, influencing neurotransmitter activity in the brain. This classification places it within a broader category of medications that are essential for managing symptoms associated with psychotic disorders.

Synthesis Analysis

Methods

The synthesis of Metethoheptazine generally involves several key steps:

  1. Starting Materials: The synthesis begins with readily available phenothiazine derivatives.
  2. Reagents: Common reagents include alkylating agents and catalysts that facilitate the formation of the heptazine structure.
  3. Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize yield and purity.

Technical Details

The synthesis process may involve techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates. Purification methods such as recrystallization or chromatography are employed to isolate Metethoheptazine from by-products and unreacted materials.

Molecular Structure Analysis

Structure

Metethoheptazine features a complex molecular structure typical of phenothiazine compounds. Its structure can be represented as follows:

  • Core Structure: A tricyclic system consisting of a sulfur atom and nitrogen atoms integrated into the aromatic rings.
  • Side Chains: Alkyl or aryl groups attached to the nitrogen atoms, which influence its pharmacological activity.

Data

The molecular formula for Metethoheptazine is C18H22N2SC_{18}H_{22}N_2S, and its molecular weight is approximately 306.45 g/mol. The compound exhibits specific stereochemistry that may affect its binding affinity to neurotransmitter receptors.

Chemical Reactions Analysis

Reactions

Metethoheptazine undergoes various chemical reactions typical for phenothiazines, including:

  • N-Alkylation: This reaction modifies the nitrogen atom in the phenothiazine core, altering its pharmacological properties.
  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may have different biological activities.

Technical Details

These reactions often require specific conditions, such as the presence of strong acids or bases, and are monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.

Mechanism of Action

Process

The mechanism of action for Metethoheptazine primarily involves antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, Metethoheptazine reduces dopaminergic activity, which is often elevated in psychotic disorders.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Metethoheptazine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: Its solubility can be affected by pH changes, which may influence its bioavailability when administered.
Applications

Scientific Uses

Metethoheptazine has potential applications beyond psychiatry, including:

  • Research Tool: Used in studies investigating dopaminergic pathways and their role in mental health disorders.
  • Pharmaceutical Development: As a lead compound for developing new antipsychotic medications with improved efficacy and reduced side effects.
Synthesis and Development of Metethoheptazine

Historical Synthesis Pathways in Phenazepine-Based Opioids

Metethoheptazine (WY-535) emerged in the 1960s as a synthetic opioid analgesic belonging to the phenazepine family, a class of seven-membered nitrogen-containing heterocycles. Its core structure consists of a 1,3-dimethyl-4-phenylazepane framework with an ethyl ester moiety at the C4 position, yielding the chemical name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate (Chemical Formula: C₁₇H₂₅NO₂; Molar Mass: 275.392 g·mol⁻¹) [1]. The original synthetic route, protected under GB Patent 843924 assigned to American Home Products, established foundational methodologies for constructing substituted azepane rings characteristic of this pharmaceutical class [1]. This patent detailed the chemical derivatization strategies enabling the systematic exploration of structure-activity relationships within the phenazepine series. Unlike its structural analogs that gained clinical traction, Metethoheptazine remained primarily a research compound, never progressing to widespread therapeutic application despite its demonstrated analgesic and sedative properties in preclinical evaluations [1] [7]. Its synthesis represented a deliberate effort to exploit the spatial flexibility of the azepane ring for modulating opioid receptor interactions compared to more rigid six-membered morphinan or piperidine-based opioids. The Expert Committee on Drug Dependence (ECDD) review confirms its current unscheduled status globally, reflecting its limited deployment beyond research contexts [7].

Table 1: Key Chemical Characteristics of Metethoheptazine (WY-535)

PropertyValue
Systematic NameEthyl 1,3-dimethyl-4-phenylazepane-4-carboxylate
CAS NumberNot publicly available
Molecular FormulaC₁₇H₂₅NO₂
Molar Mass275.392 g·mol⁻¹
Core Structure4-Phenyl-substituted azepane
Key Functional GroupsEthyl ester, N-methyl, C3-methyl
Original Assignee/PatentAmerican Home Products (GB 843924)

Methodological Innovations in Prodrug Derivatization Strategies

While no documented prodrugs of Metethoheptazine exist, its chemical structure presents opportunities for prodrug approaches aimed at overcoming common drug developability issues. The ethyl ester group at C4 is a potential site for derivatization using established prodrug strategies. Prodrugs—therapeutically inactive precursors designed to undergo enzymatic or chemical transformation in vivo to release the active parent drug—constitute approximately 20% of approved small-molecule drugs (2008-2020) and offer solutions for poor solubility, low permeability, rapid metabolism, or site-specific delivery [2] [4]. For Metethoheptazine, ester prodrugs targeting enhanced gastrointestinal absorption could be synthesized by modifying the ethyl ester to a more lipophilic promo iety (e.g., pivaloyloxymethyl). This leverages esterase-mediated hydrolysis as a release mechanism, a strategy successfully employed in numerous CNS-active drugs facing bioavailability challenges [4] [6].

Prodrug design could also focus on mitigating first-pass metabolism. Converting the tertiary amine to a bioreversible amide or carbamate linkage might shield the nitrogen from rapid oxidative metabolism (e.g., N-dealkylation), thereby increasing systemic exposure to the parent drug. Such strategies align with the observation that around 59% of prodrug design goals target bioavailability enhancement, primarily through improved permeability (35%) and solubility (15%) [6]. Computational modeling, including prediction of logP and membrane permeability coefficients (Papp), could guide the rational selection of promo ieties to optimize the lipophilicity-hydrophilicity balance for Metethoheptazine analogs [6]. The PROTAC conjugation approach, though more relevant to large molecules, conceptually extends the prodrug principle to targeted degradation and could inspire advanced delivery systems for complex heterocycles like phenazepines [6].

Stereochemical Considerations in Azepane Ring Functionalization

The seven-membered azepane ring of Metethoheptazine introduces significant stereochemical complexity due to its inherent conformational flexibility and potential for chiral centers. While the specific stereochemistry of Metethoheptazine isn't detailed in available literature, functionalization at positions like C3 and C5/C6 is highly sensitive to stereoelectronic effects, impacting both synthesis and biological activity. Modern synthetic methods emphasize regio- and diastereoselective control during azepane modification. Key advancements include:

  • Late-Stage Hydroboration-Oxidation: Hydroboration of tetrahydroazepine precursors, like compound 2, can yield regioisomeric azepanols (e.g., (5S)-alcohol 3a and (6R)-alcohol 3b) with moderate regioselectivity and excellent diastereofacial selectivity. Subsequent oxidation delivers versatile oxo-azepine synthons (5a/5b). The stereochemical outcome is governed by substrate conformation and steric bias, as confirmed by 2D-NMR (NOESY) and computational studies [5].
  • Photochemical Dearomative Ring Expansion: A cutting-edge method transforms simple nitroarenes into polysubstituted azepanes via blue light-mediated generation of a singlet nitrene intermediate at room temperature. This atom-economical process performs a ring expansion converting the six-membered aromatic ring into a functionalized seven-membered saturated azepane in just two steps (photochemical dearomatization followed by hydrogenolysis). This approach offers efficient access to diverse, stereodefined azepanes previously difficult to synthesize, potentially enabling novel Metethoheptazine analogs [8].

The biological significance of stereochemistry is profound. Minor structural changes in azepine-based compounds can drastically alter activity, as seen in TAK1 kinase inhibitors where a constitutional isomer showed a 20% drop in inhibitory activity and loss of selectivity [5]. Similarly, syn-dihydroxyazepane isomers exhibit orders-of-magnitude differences in α-mannosidase inhibition [5]. Consequently, precise stereocontrol is paramount for developing potent Metethoheptazine derivatives targeting opioid receptors.

Table 2: Impact of Stereochemistry on Azepine Bioactivity (Selected Examples)

Compound TypeStereochemistry/IsomerBiological ActivityReference
TAK1 Kinase Inhibitor2-Oxo-azepine i78% inhibition (selective) [5]
TAK1 Kinase InhibitorConstitutional isomer ii58% inhibition (non-selective) [5]
Jack Bean α-Mannosidase Inhibitorsyn-Dihydroxyazepane ivPotent and selective inhibitor [5]
Jack Bean α-Mannosidase InhibitorEpimer v>100-fold less active than iv [5]

Comparative Analysis of Patent Landscapes (1960s–Present)

The intellectual property surrounding Metethoheptazine is dominated by its foundational GB Patent 843924 ("Substituted azacycloheptanes"), filed in the 1960s and assigned to American Home Products. This patent established the core chemical claims covering the synthesis and therapeutic utility of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate (Metethoheptazine) and related analogs within the phenazepine opioid class [1]. Crucially, this patent landscape has seen minimal expansion since its inception. Unlike blockbuster opioids like oxycodone or fentanyl, which spawned extensive families of derivatives, formulations, and prodrugs protected by numerous subsequent patents across decades, Metethoheptazine's patent footprint remains confined to this primary disclosure.

Several factors contribute to this limited evolution:

  • Regulatory Ambiguity: While Metethoheptazine itself is not listed as a controlled substance under the US Controlled Substances Act (1970) [1] and similarly excluded from control under Canada's Controlled Drugs and Substances Act [1], this status does not necessarily apply to novel derivatives. Developing structurally distinct analogs risks creating substances falling under generic controlled substance legislation or analog acts (e.g., the US Federal Analogue Act), deterring extensive chemical exploration and patenting.
  • Lack of Clinical Translation: The compound never progressed significantly through clinical development pipelines. Consequently, patents covering formulations, specific dosage forms, metabolic products, or specialized delivery systems—common for clinically successful drugs—were never generated for Metethoheptazine.
  • Shift in Research Focus: Pharmaceutical development for pain management shifted heavily towards high-potency semisynthetic opioids (e.g., fentanyl analogs) and later, non-opioid targets, reducing investment in novel phenazepine-based analgesics like Metethoheptazine and its potential derivatives. Modern patent activity in azepane chemistry focuses on diverse therapeutic areas (e.g., glycosidase inhibitors, antivirals, kinase inhibitors) rather than classical opioid analgesia [5] [8].

Table 3: Patent Landscape Comparison: Metethoheptazine vs. Broader Phenazepine/Azepine Chemistry

EraMetethoheptazine-SpecificBroader Azepine/Phenazepine Chemistry
1960s-1970sGB 843924 (Core compound synthesis & therapeutic use)Limited foundational phenazepine patents
1980s-2000sNo significant follow-on patentsSparse activity; focus on other opioid classes (fentanyl, etc.)
2010s-PresentNo new patents identifiedSignificant growth: Diverse therapeutic applications (Kinase inhibitors [5], Glycosidase inhibitors [5], Antivirals [5], PROTACs [6], Novel synthetic methods like photochemical ring expansion [8])

Properties

CAS Number

509-84-2

Product Name

Metethoheptazine

IUPAC Name

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3

InChI Key

BOSULDNQDJLKKL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.